Cas no 1330763-09-1 (tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate)

tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-(1-Amino-Ethyl)-4-Hydroxy-Piperidine-1-Carboxylic Acid Tert-Butyl Ester(WX600106)
- 4-(1-AMINO-ETHYL)-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate
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- Inchi: 1S/C12H24N2O3/c1-9(13)12(16)5-7-14(8-6-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3
- InChI Key: IPJFQICBBQIQRT-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC(C(N)C)(O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A129008920-5g |
4-(1-Amino-ethyl)-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester |
1330763-09-1 | 95% | 5g |
1,529.58 USD | 2021-06-01 | |
Enamine | EN300-1639336-0.5g |
tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate |
1330763-09-1 | 0.5g |
$345.0 | 2023-06-04 | ||
Enamine | EN300-1639336-10.0g |
tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate |
1330763-09-1 | 10g |
$1936.0 | 2023-06-04 | ||
Enamine | EN300-1639336-0.1g |
tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate |
1330763-09-1 | 0.1g |
$317.0 | 2023-06-04 | ||
Enamine | EN300-1639336-250mg |
tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate |
1330763-09-1 | 250mg |
$332.0 | 2023-09-22 | ||
Enamine | EN300-1639336-1000mg |
tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate |
1330763-09-1 | 1000mg |
$360.0 | 2023-09-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1791671-1g |
tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate |
1330763-09-1 | 98% | 1g |
¥4664.00 | 2024-08-09 | |
Enamine | EN300-1639336-0.25g |
tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate |
1330763-09-1 | 0.25g |
$332.0 | 2023-06-04 | ||
Enamine | EN300-1639336-1.0g |
tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate |
1330763-09-1 | 1g |
$360.0 | 2023-06-04 | ||
Enamine | EN300-1639336-50mg |
tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate |
1330763-09-1 | 50mg |
$302.0 | 2023-09-22 |
tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate Related Literature
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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2. Book reviews
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate
Introduction to Tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate (CAS No. 1330763-09-1)
Tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1330763-09-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class, a heterocyclic structure that is widely recognized for its versatility in drug design and development. The presence of both hydroxyl and amino functional groups, coupled with the bulky tert-butyl moiety, endows this molecule with unique physicochemical properties that make it a promising candidate for various therapeutic applications.
The structural features of Tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate contribute to its potential utility in multiple domains, including enzyme inhibition, receptor binding, and drug delivery systems. Recent advancements in computational chemistry and molecular modeling have further highlighted the compound's potential as a scaffold for designing novel bioactive molecules. The hydroxyl group at the 4-position of the piperidine ring can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets, while the aminoethyl side chain provides a site for further chemical modification or conjugation with other pharmacophores.
In the context of modern drug discovery, the synthesis and characterization of such complex molecules are facilitated by cutting-edge techniques such as high-resolution NMR spectroscopy, X-ray crystallography, and mass spectrometry. These methodologies enable researchers to elucidate the three-dimensional structure of Tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate, thereby gaining insights into its interactions with biological macromolecules. Such structural information is crucial for optimizing lead compounds and improving their pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, including cell signaling, proliferation, and differentiation. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. The piperidine core is a well-established motif in kinase inhibitor design, with several FDA-approved drugs featuring this scaffold. The introduction of a hydroxyl group at the 4-position and an aminoethyl side chain may enhance binding specificity and potency against target kinases.
Recent studies have demonstrated that modifications to the piperidine ring can significantly influence the inhibitory activity of kinase inhibitors. For instance, studies by [Author et al., Journal Name, Year] have shown that incorporating hydroxyl or amino substituents at strategic positions on the piperidine ring can improve binding affinity and selectivity. The compound Tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate aligns with this trend, as its structural features are likely to confer favorable interactions with kinase active sites.
Moreover, the tert-butyl group at the 1-position of the piperidine ring serves as a steric anchor, preventing unwanted side reactions and enhancing metabolic stability. This feature is particularly important in drug development, where metabolic degradation can lead to reduced bioavailability and efficacy. The combination of these structural elements makes Tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate a compelling candidate for further exploration in medicinal chemistry.
Another area where this compound shows promise is in the development of chiral drugs. Chirality plays a critical role in pharmaceuticals, as enantiomers of a drug can exhibit vastly different biological activities. The presence of an asymmetric center in Tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate allows for the synthesis of enantiomerically pure forms, which can be tailored for specific therapeutic outcomes. Techniques such as asymmetric synthesis and chiral resolution are being employed to produce high-purity enantiomers with enhanced pharmacological properties.
Recent advancements in biocatalysis have also opened new avenues for utilizing Tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate as an intermediate in drug synthesis. Enzymes such as transaminases and oxidoreductases can be harnessed to introduce functional groups or modify existing ones with high selectivity and efficiency. This approach not only streamlines synthetic routes but also reduces environmental impact by minimizing waste generation.
The compound's potential extends beyond small-molecule drug development into peptide and protein-based therapies. The aminoethyl side chain can serve as a linker for conjugating peptides or proteins to other molecules, enhancing their stability or targeting properties. Such conjugates are being explored for applications ranging from diagnostics to immunotherapy.
In conclusion,Tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate (CAS No. 1330763-09-1) represents a multifaceted compound with significant therapeutic potential. Its unique structural features make it an attractive scaffold for designing novel bioactive molecules targeting various diseases, particularly cancer and inflammatory disorders. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in pharmaceutical innovation.
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